Pyridine pentaamineruthenium(III)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

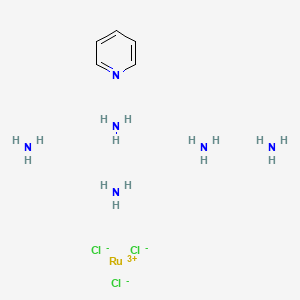

Pyridine pentaamineruthenium(III), also known as Pyridine pentaamineruthenium(III), is a useful research compound. Its molecular formula is C5H20Cl3N6Ru and its molecular weight is 371.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pyridine pentaamineruthenium(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine pentaamineruthenium(III) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

Pyridine pentaamineruthenium(III) complexes are synthesized through various methods, often involving the oxidation of pentaamminepyridineruthenium(II) complexes. The synthesis typically requires careful control of reaction conditions to stabilize the desired oxidation state. For example, oxidation can be achieved using cerium(IV) salts, which facilitates the transition from the Ru(II) to Ru(III) state while maintaining the integrity of the pyridine ligand .

The electronic properties of these complexes are characterized by their distinct absorption spectra, which reveal metal-to-ligand charge transfer transitions. These transitions are influenced by the nature of the ligand and the oxidation state of ruthenium, with notable differences observed between the Ru(II) and Ru(III) complexes .

Anticancer Activity

Recent studies have highlighted the potential of pyridine pentaamineruthenium(III) complexes as anticancer agents. Research indicates that these compounds exhibit significant antimetastatic activity, particularly against breast cancer models. For instance, derivatives such as G26b and G94a have shown efficacy in reducing lung metastases in tumor-bearing mice without exhibiting direct cytotoxicity to cancer cells . The mechanism appears to involve suppression of key molecules involved in metastasis, such as matrix metalloproteinases and vascular endothelial growth factor .

Photodynamic Therapy

The photophysical properties of pyridine pentaamineruthenium(III) complexes also position them as candidates for photodynamic therapy. Their ability to undergo photoaquation under irradiation suggests potential applications in targeted cancer therapies, where light activation can enhance therapeutic effects while minimizing damage to surrounding healthy tissues .

Electrochemical Applications

Pyridine pentaamineruthenium(III) complexes demonstrate interesting electrochemical behavior, making them suitable for applications in sensors and catalysis. Their redox properties allow for electron transfer reactions that can be harnessed in various electrochemical devices. Studies have shown that these complexes can facilitate electron transfer processes efficiently, which is crucial for developing advanced materials for energy storage and conversion technologies .

Comparative Analysis of Properties

The following table summarizes key properties of pyridine pentaamineruthenium(III) compared to related ruthenium complexes:

| Property | Pyridine Pentaamineruthenium(III) | Other Ruthenium Complexes |

|---|---|---|

| Oxidation State | +3 | +2 or +3 |

| Absorption Spectrum | Strong metal-to-ligand transitions | Varied based on ligands |

| Anticancer Activity | Significant antimetastatic effects | Variable |

| Electrochemical Behavior | Favorable for electron transfer | Dependent on ligands |

| Photodynamic Potential | Yes | Limited |

Eigenschaften

CAS-Nummer |

80584-12-9 |

|---|---|

Molekularformel |

C5H20Cl3N6Ru |

Molekulargewicht |

371.7 g/mol |

IUPAC-Name |

azane;pyridine;ruthenium(3+);trichloride |

InChI |

InChI=1S/C5H5N.3ClH.5H3N.Ru/c1-2-4-6-5-3-1;;;;;;;;;/h1-5H;3*1H;5*1H3;/q;;;;;;;;;+3/p-3 |

InChI-Schlüssel |

SQGVQXHEYYXHAL-UHFFFAOYSA-K |

SMILES |

C1=CC=NC=C1.N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Ru+3] |

Kanonische SMILES |

C1=CC=NC=C1.N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Ru+3] |

Synonyme |

PYPAR pyridine pentaamineruthenium(III) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.